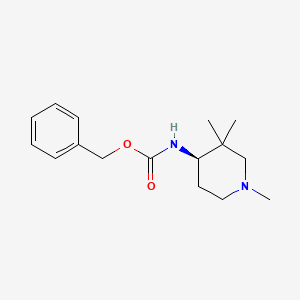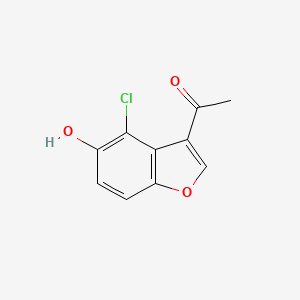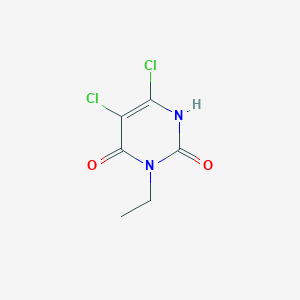
5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound characterized by a pyrimidine ring substituted with chlorine atoms at the 5 and 6 positions, and an ethyl group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione typically involves the chlorination of 3-ethylpyrimidine-2,4(1H,3H)-dione. One common method includes:
Starting Material: 3-ethylpyrimidine-2,4(1H,3H)-dione.
Chlorinating Agent: Chlorine gas or a chlorinating reagent such as phosphorus pentachloride (PCl5).
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective chlorination at the 5 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chlorine atoms in 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea in solvents like ethanol or dimethyl sulfoxide (DMSO) under mild heating conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 5,6-diamino-3-ethylpyrimidine-2,4(1H,3H)-dione or 5,6-dithio-3-ethylpyrimidine-2,4(1H,3H)-dione.
Oxidation Products: Oxidation can lead to the formation of pyrimidine derivatives with additional functional groups.
Reduction Products: Reduction typically results in the removal of chlorine atoms, yielding simpler pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione is used as an intermediate in the synthesis of more complex heterocyclic compounds
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antiviral, antibacterial, and anticancer agents. The presence of chlorine atoms enhances the compound’s ability to interact with biological targets, increasing its efficacy.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance binding affinity through halogen bonding, while the ethyl group provides hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichloropyrimidine-2,4(1H,3H)-dione: Lacks the ethyl group at the 3 position, resulting in different reactivity and applications.
3-Ethylpyrimidine-2,4(1H,3H)-dione: Lacks the chlorine atoms, making it less reactive in substitution reactions.
5-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione: Contains only one chlorine atom, leading to different chemical behavior.
Uniqueness
5,6-Dichloro-3-ethylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorine atoms and the ethyl group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its analogs.
Propriétés
Formule moléculaire |
C6H6Cl2N2O2 |
|---|---|
Poids moléculaire |
209.03 g/mol |
Nom IUPAC |
5,6-dichloro-3-ethyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-2-10-5(11)3(7)4(8)9-6(10)12/h2H2,1H3,(H,9,12) |
Clé InChI |
MLNCHQNQEIOSDN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C(=C(NC1=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B11775831.png)
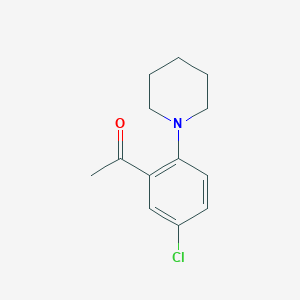
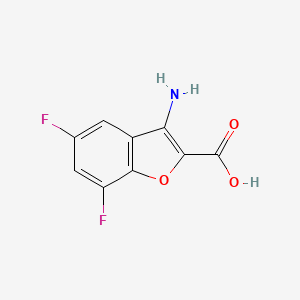

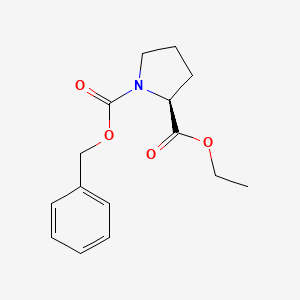
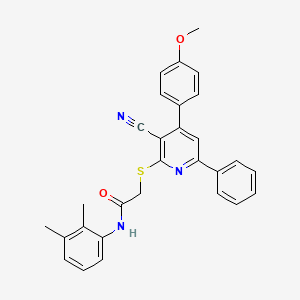
![2-(5-Chloro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11775876.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine](/img/structure/B11775880.png)

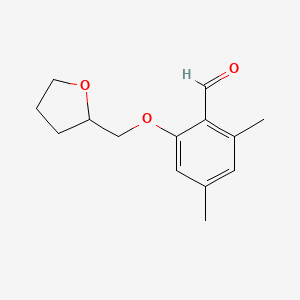
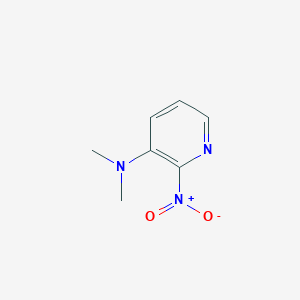
![4-Bromo-2-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11775908.png)
